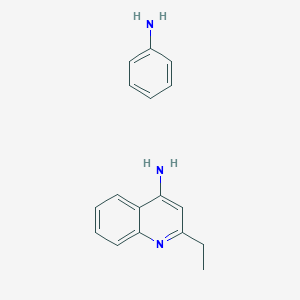

2-Ethylquinoline-4,6-diamine

Beschreibung

2-Ethylquinoline-4,6-diamine: is an organic compound with the molecular formula C11H13N3 It is a derivative of quinoline, characterized by the presence of two amino groups at the 4 and 6 positions and an ethyl group at the 2 position

Eigenschaften

IUPAC Name |

2-ethylquinoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2,12H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISUEAAFEZCUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305531 | |

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-36-7 | |

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Quinolinediamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylquinoline-4,6-diamine typically involves the following steps:

Starting Material: The synthesis begins with 2-ethylquinoline.

Reduction and Amination: The key step involves the reduction of 2-ethylquinoline followed by amination. This can be achieved through catalytic hydrogenation or chemical reduction using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Catalysts: Utilization of efficient catalysts to enhance the reaction rate and selectivity.

Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylquinoline-4,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethylquinoline-4,6-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive quinoline derivatives.

Industry: Utilized in the development of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Ethylquinoline-4,6-diamine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways: It may inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methylquinoline-4,6-diamine

- 2-Propylquinoline-4,6-diamine

- 2-Butylquinoline-4,6-diamine

Uniqueness

2-Ethylquinoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its ethyl group at the 2 position and amino groups at the 4 and 6 positions make it a versatile compound for various applications.

Biologische Aktivität

2-Ethylquinoline-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the aromatic ring. The presence of amino groups at the 4 and 6 positions enhances its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human lung cancer cells (A549) and colon cancer cells (HCT-116) through mechanisms involving apoptosis induction and cell cycle arrest. The compound's effectiveness is attributed to its ability to interfere with specific signaling pathways related to cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| HCT-116 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of bacterial strains. Its efficacy varies depending on the concentration and the specific microorganism tested. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism or inflammation.

- Receptor Interaction : The compound can bind to various receptors, altering downstream signaling pathways.

- Oxidative Stress Modulation : It may enhance antioxidant defenses or directly scavenge reactive oxygen species (ROS).

Study 1: Anticancer Activity in Vivo

A recent study evaluated the anticancer efficacy of this compound in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside increased apoptosis markers in tumor tissues.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential against multi-drug resistant strains of bacteria. Results indicated that this compound effectively inhibited growth at lower concentrations than conventional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.